molecular formula C14H9Cl3O2 B8460398 3,5-Dichloro-4-(4-chlorobenzoyl)benzyl alcohol

3,5-Dichloro-4-(4-chlorobenzoyl)benzyl alcohol

Cat. No.: B8460398
M. Wt: 315.6 g/mol
InChI Key: MHYSTUJBOQTTDW-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(4-chlorobenzoyl)benzyl alcohol is a useful research compound. Its molecular formula is C14H9Cl3O2 and its molecular weight is 315.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9Cl3O2

Molecular Weight

315.6 g/mol

IUPAC Name

(4-chlorophenyl)-[2,6-dichloro-4-(hydroxymethyl)phenyl]methanone

InChI

InChI=1S/C14H9Cl3O2/c15-10-3-1-9(2-4-10)14(19)13-11(16)5-8(7-18)6-12(13)17/h1-6,18H,7H2

InChI Key

MHYSTUJBOQTTDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CO)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Concentrated aqueous HCl (25 ml) is added to the above reaction mixture, which is allowed to warm to room temperature and aged for 12 hours. The reaction is monitored by silica gel TLC eluted with 10% EtOAc in hexane (Rf 5: 0.03). Upon completion the reaction mixture is partitioned between EtOAc (100 ml) and cold H2O (300 ml) and the layers are separated. The organic layer is washed with H2O (150 ml), 1N aqueous NaOH (2×150 ml, thoroughly to remove 4-chlorobenzoic acid), H2O (150 ml), and 0.1 N aqueous HCl. The organic layer is dried (Na2SO4), filtered, and concentrated to give crude crystalline 3,5-dichloro-4-(4-chlorobenzoyl)-benzyl alcohol, 5 (9.97 g), 60 weight percent pure (70% assay yield from alcohol 2) by HPLC assay on DuPont Zorbax ODS-C8 eluted isocratically at ambient temperature at 2 ml/min with 55% H2O, 45% CH3CN, and 0.1% H3PO4 and monitored by UV detection at 230 mn (retention times, alcohol 2: 5.1min; benzophenone 5: 14.4 min; 4-chlorobenzoic acid: 2.9 min).
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Synthesis routes and methods II

Procedure details

React t-Butyldimethylsilyl-3,5-dichlorobenzyl ether (858.A1) (1 mole) with n-Butyllithium 1.6M solution in hexane followed by 4-Chlorobenzoyl chloride, (1.01 mole), in Tetrahydrofuran, while cold and treat the intermediate with aqueous Hydrochloric acid to give 3,5-dichloro-4-(4-chlorobenzoyl)benzyl alcohol (858.B).
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t-Butyldimethylsilyl-3,5-dichlorobenzyl ether
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